molecular formula C8H16Cl2N2S B3025472 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine CAS No. 1017132-19-2

1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

Cat. No.: B3025472
CAS No.: 1017132-19-2
M. Wt: 243.20
InChI Key: ROXWOEZIBPVWJW-UHFFFAOYSA-N
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Description

Contextualizing the Thiazole (B1198619) Amine Chemical Class in Research

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. ijarsct.co.in This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a multitude of natural products, most notably the essential vitamin B1 (Thiamine), and is a core component of numerous FDA-approved drugs. fabad.org.tr When an amine group is attached to the thiazole ring, typically at the 2-position, the resulting "2-aminothiazole" class becomes an exceptionally versatile pharmacophore in drug discovery. nih.govscispace.com

The scientific interest in thiazole amines stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. fabad.org.trresearchgate.net The unique electronic properties of the thiazole ring, combined with the hydrogen bonding capabilities of the amine substituent, allow these molecules to serve as effective ligands for various enzymes and receptors. ijarsct.co.in Consequently, derivatives of 2-aminothiazole (B372263) have been extensively investigated and developed for numerous therapeutic applications. This wide range of biological activities underscores the significance of the thiazole amine scaffold as a foundational element in the design of new therapeutic agents. globalresearchonline.netnih.gov

The diverse biological activities attributed to the thiazole amine chemical class are summarized in the table below.

Biological ActivityDescription
Antimicrobial Thiazole derivatives have shown potent activity against various strains of bacteria and fungi, forming the basis for antibiotics and antifungal agents. researchgate.netnanobioletters.com
Anticancer Many compounds featuring the 2-aminothiazole core have been identified with significant anticancer and antitumor properties. nih.govresearchgate.net
Anti-inflammatory The scaffold is present in molecules that exhibit anti-inflammatory effects, highlighting its potential in treating inflammatory conditions. researchgate.net
Antiviral / Anti-HIV Research has demonstrated the utility of thiazole amines in developing agents that combat viral infections, including HIV.
Anticonvulsant Certain derivatives have been explored for their potential to manage seizures and other neurological conditions. nih.gov
Antidiabetic The 2-aminothiazole structure has been investigated for its role in creating new treatments for diabetes. nih.gov
Neuroprotective Compounds within this class have been studied for their ability to protect nerve cells from damage, relevant to neurodegenerative diseases. mdpi.com

Rationale for Academic Investigation of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

While extensive research into the specific compound this compound is not widely documented in public literature, a compelling rationale for its academic investigation can be constructed based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies. nih.govnih.gov The process of drug discovery often involves the systematic modification of a known bioactive scaffold to explore how structural changes affect biological activity, with the goal of enhancing potency, selectivity, or metabolic stability. nih.gov

The structure of this compound presents several points of interest for chemical and biological exploration:

The 2-Aminothiazole Core: As established, this is a well-validated pharmacophore. The primary amine group attached to the propyl chain, which is in turn connected to the C2 position of the thiazole, is a key feature. Researchers would be interested in how this specific amine configuration influences interactions with biological targets compared to simpler 2-aminothiazoles. academie-sciences.fracademie-sciences.fr

The Propan-1-amine Side Chain: The three-carbon chain (propyl) acts as a spacer between the thiazole ring and the terminal amine group. The length and flexibility of this linker are critical variables in SAR studies. nih.gov Investigating the propan-1-amine derivative allows researchers to determine if this specific chain length provides an optimal orientation for the molecule to fit into the active site of a target enzyme or receptor, potentially leading to improved biological activity over derivatives with shorter or longer chains.

In essence, the academic investigation of this compound is rationalized by its potential to be a novel and potent bioactive agent. By synthesizing and testing this specific analogue, researchers can contribute valuable data to the broader understanding of the thiazole amine chemical class, potentially identifying a new lead compound for therapeutic development in areas such as oncology, infectious diseases, or neurology. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXJDEYOCZAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=C(S1)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4,5 Dimethylthiazol 2 Yl Propan 1 Amine and Analogues

Established Synthetic Pathways for 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

Established methods for the synthesis of 2-aminothiazole (B372263) derivatives, such as the Hantzsch thiazole (B1198619) synthesis, provide a foundational framework for constructing the target molecule. wikipedia.orgsynarchive.comijper.org These methods can be adapted into both multi-step linear sequences and more efficient convergent strategies.

Multi-Step Synthesis Approaches

A plausible multi-step synthesis of this compound can be conceptualized starting from readily available precursors. A key reaction in this approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov

A hypothetical multi-step pathway is outlined below:

Step 1: Synthesis of the α-haloketone. 3-Chlorobutan-2-one can be synthesized from butan-2-one through α-halogenation using a suitable chlorinating agent like sulfuryl chloride.

Step 2: Synthesis of a protected aminothioamide. To introduce the propan-1-amine side chain, a protected aminothioamide is required. This can be prepared from a protected α-aminonitrile. For instance, N-Boc-2-aminobutanenitrile can be treated with hydrogen sulfide (B99878) in the presence of a base to yield the corresponding thioamide.

Step 3: Hantzsch thiazole synthesis. The 4,5-dimethylthiazole (B1345194) ring is formed by the reaction of 3-chlorobutan-2-one with the protected aminothioamide. nih.gov

Step 4: Deprotection. The final step involves the removal of the protecting group (e.g., Boc group) from the amine to yield the target compound, this compound.

StepReactant 1Reactant 2Reagent/CatalystProduct
1Butan-2-oneSulfuryl chloride-3-Chlorobutan-2-one
2N-Boc-2-aminobutanenitrileHydrogen sulfideBaseN-Boc-2-aminobutanethioamide
33-Chlorobutan-2-oneN-Boc-2-aminobutanethioamide-N-Boc-1-(4,5-dimethylthiazol-2-yl)propan-1-amine
4N-Boc-1-(4,5-dimethylthiazol-2-yl)propan-1-amine-Acid (e.g., TFA)This compound

Convergent Synthesis Strategies

A potential convergent strategy for this compound would involve:

Fragment A Synthesis: Preparation of 2-bromo-4,5-dimethylthiazole (B1278221). This can be achieved through the Hantzsch synthesis using 3-bromobutan-2-one and thioformamide, followed by bromination at the 2-position.

Fragment B Synthesis: Preparation of a suitable propan-1-amine derivative, for example, an organometallic reagent like propan-1-aminomagnesium bromide, with the amino group appropriately protected.

Coupling Reaction: A cross-coupling reaction, for instance, a Negishi or Suzuki coupling, between 2-bromo-4,5-dimethylthiazole (Fragment A) and the organometallic propan-1-amine derivative (Fragment B).

Deprotection: Removal of the protecting group from the amine to afford the final product.

FragmentKey IntermediateSynthesis Approach
A 2-Bromo-4,5-dimethylthiazoleHantzsch synthesis followed by bromination
B Protected propan-1-amine organometallic reagentGrignard reagent formation from a protected 1-bromopropane (B46711) derivative

Novel Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are applicable to both the formation of the thiazole core and the introduction of the chiral amine functionality.

Transition Metal Catalysis in Thiazole Ring Formation

While the Hantzsch synthesis is a classic method, transition metal-catalyzed reactions offer alternative routes to the thiazole ring. For instance, copper-catalyzed multi-component reactions of aldehydes, amines, and elemental sulfur can provide access to thiazole derivatives. organic-chemistry.org Such methods could potentially be adapted for the synthesis of the target molecule, offering a more convergent and atom-economical approach. A magnetically recoverable copper catalyst has also been reported for the synthesis of 2-substituted benzothiazoles, highlighting the potential for recyclable catalysts in thiazole synthesis. researchgate.net

Enantioselective Synthesis of this compound

The propan-1-amine substituent on the thiazole ring contains a stereocenter, making the enantioselective synthesis of this compound a key challenge. Asymmetric hydrogenation of prochiral imines is a powerful and direct method for preparing chiral amines. nih.govacs.org

A potential enantioselective route could involve:

Synthesis of a prochiral imine: Condensation of 2-acetyl-4,5-dimethylthiazole (B1334031) with a source of ammonia (B1221849) would generate the corresponding prochiral imine.

Asymmetric hydrogenation: The imine can then be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to yield the enantiomerically enriched this compound. thieme-connect.com

Biocatalytic methods, employing enzymes like amine dehydrogenases, also present a promising avenue for the enantioselective synthesis of chiral amines through the reductive amination of ketones. researchgate.netacs.org

Catalytic ApproachSubstrateCatalyst TypeKey Advantage
Asymmetric HydrogenationProchiral imineChiral Rhodium or Iridium complexesHigh enantioselectivity
Biocatalytic Reductive Amination2-Acetyl-4,5-dimethylthiazoleAmine DehydrogenaseHigh enantioselectivity, mild reaction conditions

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netbepls.com Several strategies can be employed in the synthesis of this compound to make it more environmentally benign.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key principle of green chemistry. bepls.com The synthesis of 2-aminothiazoles has been reported in aqueous media. scilit.com

Catalyst-Free and Solvent-Free Conditions: Whenever possible, avoiding the use of catalysts and solvents can significantly reduce waste and simplify purification. Microwave-assisted synthesis under solvent- and catalyst-free conditions has been successfully applied to the synthesis of hydrazinyl thiazole derivatives. nih.gov

Multi-component Reactions: Designing synthetic routes that involve multi-component reactions (MCRs) can improve atom economy and reduce the number of synthetic steps. One-pot multi-component procedures for the synthesis of Hantzsch thiazole derivatives have been developed using reusable catalysts. mdpi.com

Green Chemistry PrincipleApplication in Thiazole SynthesisExample
Greener SolventsUse of water or PEG as the reaction medium. bepls.comSynthesis of 2-aminothiazoles in water. scilit.com
Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times. nih.govRapid synthesis of hydrazinyl thiazoles. nih.gov
Atom EconomyOne-pot multi-component reactions. mdpi.comSynthesis of Hantzsch thiazole derivatives. mdpi.com
Recyclable CatalystsUse of solid-supported catalysts. mdpi.comresearchgate.netSilica-supported tungstosilisic acid. mdpi.com

Scale-Up Considerations and Process Chemistry for this compound

The successful transition of a synthetic route from the laboratory bench to a large-scale industrial process requires careful consideration of numerous factors beyond simple reaction yield. For the synthesis of this compound, a thorough analysis of process chemistry is essential to ensure safety, efficiency, cost-effectiveness, and product quality. The proposed synthetic pathway, centered around the Hantzsch thiazole synthesis, presents a solid foundation for scale-up, given its generally high yields and straightforward nature. chemhelpasap.com However, several key areas must be addressed for viable industrial production.

A plausible and efficient synthetic route to this compound involves a two-step process, beginning with the preparation of the key intermediate, 2-aminobutanethioamide, followed by the Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Aminobutanethioamide

The initial step focuses on the conversion of a readily available starting material, 2-aminobutanamide (B112745), to its corresponding thioamide. This transformation is crucial as the thioamide moiety is a necessary precursor for the Hantzsch reaction.

Thionation using Lawesson's Reagent: A widely employed and effective method for this conversion is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgchemspider.com The reaction typically involves treating 2-aminobutanamide with Lawesson's reagent in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or toluene, under reflux conditions. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Parameter Condition Rationale
Thionating Agent Lawesson's ReagentMild and efficient for converting amides to thioamides. organic-chemistry.org
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for both reactant and reagent. chemspider.com
Temperature RefluxTo ensure a reasonable reaction rate.
Work-up Aqueous work-up followed by extractionTo remove phosphorus byproducts from Lawesson's reagent. chemspider.com

Step 2: Hantzsch Thiazole Synthesis

With the 2-aminobutanethioamide in hand, the final step is the cyclization reaction with an appropriate α-haloketone to form the desired 4,5-dimethylthiazole ring.

Reaction with 3-Bromo-2-butanone (B1330396): The Hantzsch synthesis involves the condensation of the thioamide with an α-haloketone. In this case, 3-bromo-2-butanone is the ideal choice to introduce the methyl groups at the 4 and 5 positions of the thiazole ring. The reaction is typically carried out in a protic solvent like ethanol and is often exothermic. chemhelpasap.com

Parameter Condition Rationale
Reactants 2-Aminobutanethioamide, 3-Bromo-2-butanoneSpecific precursors for the target molecule.
Solvent EthanolCommon and effective solvent for Hantzsch synthesis. nih.gov
Temperature RefluxTo drive the reaction to completion.
Work-up Neutralization and extractionTo isolate the free amine product. chemhelpasap.com

Process Safety and Hazard Analysis:

The Hantzsch thiazole synthesis, while generally robust, has potential hazards that must be mitigated during scale-up. A primary concern is the exothermic nature of the reaction. The initial S-alkylation of the thioamide by the α-haloketone can release a significant amount of heat, potentially leading to a runaway reaction if not properly controlled. Therefore, careful control of the addition rate of the α-haloketone and efficient heat removal through a well-designed reactor cooling system are paramount.

Furthermore, the use of 3-bromo-2-butanone, a lachrymator, necessitates handling in a well-ventilated area or in a closed system to prevent exposure. The potential for the formation of hazardous byproducts should also be evaluated through a thorough process hazard analysis (PHA).

Reaction Monitoring and Control:

For large-scale production, real-time monitoring of the reaction is crucial for ensuring consistency and safety. In-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, can be employed to track the consumption of reactants and the formation of the product. This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to prolonged reaction times or excessive heating. Key process parameters such as temperature, pressure, and pH should be continuously monitored and controlled within defined limits.

Purification and Isolation:

The purification of this compound on an industrial scale requires a method that is both efficient and scalable. The crude product, after neutralization of the hydrobromide salt formed during the reaction, will likely be an oil. Distillation under reduced pressure is a common and effective method for purifying liquid amine products. The boiling point of the final product will be a critical parameter for designing the distillation process.

Alternatively, the product can be isolated as a crystalline salt (e.g., hydrochloride or sulfate) by treating the free base with the corresponding acid. This can facilitate handling and improve the stability of the final product. The choice between distillation of the free base and crystallization of a salt will depend on factors such as the thermal stability of the amine, the desired purity, and the final formulation requirements. For large-scale operations, purification of 2-aminothiazole intermediates has been achieved by forming a precipitable bisulfite adduct, which can then be decomposed to yield the purified amine. google.com This method could potentially be adapted for the target compound.

Waste Management and Environmental Considerations:

A significant consideration in process chemistry is the management of waste streams. The use of Lawesson's reagent in the first step generates phosphorus-containing byproducts, which require appropriate disposal procedures. The Hantzsch reaction itself produces a hydrohalic acid (HBr in this case), which is neutralized during work-up, forming a salt that will be present in the aqueous waste. The environmental impact of all solvents and reagents must be assessed, and opportunities for solvent recycling should be explored to improve the greenness of the process.

Advanced Spectroscopic and Structural Characterization of 1 4,5 Dimethylthiazol 2 Yl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity of the molecular framework.

Based on the chemical structure, the following table outlines the predicted ¹H NMR chemical shifts. The thiazole (B1198619) ring protons typically resonate in the aromatic region, though in this case, the ring is fully substituted. whitman.edu The protons of the propyl chain and the methyl groups on the thiazole ring will appear in the aliphatic region.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (on thiazole at C4)2.2 - 2.4Singlet3H
CH₃ (on thiazole at C5)2.1 - 2.3Singlet3H
CH (propan-1-amine)3.5 - 3.7Triplet1H
CH₂ (propan-1-amine)1.6 - 1.8Sextet2H
CH₃ (propan-1-amine)0.9 - 1.1Triplet3H
NH₂1.5 - 2.5Broad Singlet2H

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C2 (Thiazole)165 - 175
C4 (Thiazole)145 - 155
C5 (Thiazole)125 - 135
CH (propan-1-amine)50 - 60
CH₂ (propan-1-amine)25 - 35
CH₃ (propan-1-amine)10 - 15
CH₃ (on thiazole at C4)14 - 18
CH₃ (on thiazole at C5)10 - 14

2D NMR Techniques for Elucidating Connectivities

To confirm the assignments made in the 1D NMR spectra and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For this compound, a cross-peak between the CH proton at ~3.6 ppm and the CH₂ protons at ~1.7 ppm, and another between the CH₂ protons and the terminal CH₃ protons of the propyl group at ~1.0 ppm would be expected, confirming the propan-1-amine chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations would be expected between the CH proton of the propan-1-amine side chain and the C2 carbon of the thiazole ring, confirming the attachment point of the side chain. Correlations between the methyl protons on the thiazole ring and the C4 and C5 carbons would further solidify the ring substitution pattern.

Solid-State NMR of this compound

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. The chemical shifts in the solid state might differ slightly from those in solution due to packing effects and the absence of solvent interactions. Furthermore, ssNMR could reveal the presence of different polymorphs if the compound crystallizes in multiple forms.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Tandem Mass Spectrometry Fragmentation Analysis

In tandem mass spectrometry (MS/MS), a precursor ion of the compound is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation would likely involve characteristic losses from the propan-1-amine side chain and cleavage of the thiazole ring.

Predicted Fragmentation Pattern

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
[M+H]⁺[M+H - NH₃]⁺Ammonia (B1221849)
[M+H]⁺[M+H - C₂H₅]⁺Ethyl radical
[M+H]⁺[4,5-dimethylthiazol-2-yl]⁺Propan-1-amine

Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a resonance-stabilized iminium ion.

Ion Mobility Mass Spectrometry for Conformational Studies

Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique can distinguish between different conformational isomers of a molecule that have the same mass-to-charge ratio. For a flexible molecule like this compound, IM-MS could potentially resolve different conformers arising from the rotation around the single bond connecting the propan-1-amine side chain to the thiazole ring. The arrival time distribution would provide information about the average collision cross-section of the ion population, offering insights into the molecule's gas-phase conformation.

Vibrational Spectroscopy Analysis: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and can be used to identify functional groups and to obtain a "fingerprint" of the molecule.

Predicted Vibrational Frequencies

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
N-H (amine)3300-3500 (broad)3300-3500 (weak)Stretching
C-H (aliphatic)2850-29602850-2960Stretching
C=N (thiazole)1600-16501600-1650Stretching
C=C (thiazole)1500-15801500-1580Stretching
N-H (amine)1590-1650WeakBending
C-N1020-1250Stretching
C-S600-800Stretching

The FT-IR spectrum would be expected to show a broad band in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the thiazole ring would be observed in the fingerprint region between 1500 and 1650 cm⁻¹. cityu.edu.hkresearchgate.net

Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. The C-S stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound

As of the latest available scientific literature and structural databases, a complete single crystal X-ray diffraction analysis for the specific compound this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.

While the precise three-dimensional arrangement of atoms, bond lengths, and bond angles for this compound in the solid state remains to be determined experimentally, analysis of closely related structures containing the 2-aminothiazole (B372263) moiety provides valuable insights into the expected molecular geometry and intermolecular interactions.

X-ray diffraction studies on various 2-aminothiazole derivatives have consistently shown the planarity of the thiazole ring. researchgate.netuq.edu.au The C-S and C-N bond lengths within the ring, as well as the exocyclic C-N bond, are influenced by the nature and position of substituents. nih.gov In the case of this compound, it is anticipated that the dimethyl-substituted thiazole ring would be essentially planar.

Hydrogen bonding is a critical factor in the crystal packing of aminothiazole derivatives. nih.gov The primary amine group in this compound is expected to act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. researchgate.netnih.gov This could lead to the formation of various supramolecular structures, such as dimers or extended chains, in the solid state.

To provide a comprehensive and accurate crystallographic analysis for this compound, the synthesis of a single crystal of suitable quality and subsequent X-ray diffraction analysis would be required. Such an analysis would yield precise data on the following parameters:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise spatial arrangement of the atoms in the molecule.

Bond Lengths and Angles: Providing detailed information about the covalent bonding within the molecule.

Intermolecular Interactions: Detailing the nature and geometry of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

Without this experimental data, any discussion of the specific crystal structure of this compound remains speculative. Further research is needed to elucidate the detailed solid-state structure of this compound.

Computational Chemistry and Theoretical Studies of 1 4,5 Dimethylthiazol 2 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. These methods solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net For 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine, DFT calculations, often employing functionals like Becke’s three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and compute its electronic properties. nih.gov

A key output of these calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and more reactive. mdpi.com

Interactive Table: Calculated Electronic Properties via DFT
ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-0.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO5.7 eV
Ionization Potential (I) Energy required to remove an electron (approximated as -EHOMO)6.2 eV
Electron Affinity (A) Energy released when an electron is added (approximated as -ELUMO)0.5 eV

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous way to study molecular energetics and reactivity.

These calculations can determine the total energy of the molecule, which is used to predict its thermodynamic stability and heat of formation. Furthermore, reactivity descriptors can be derived from the electronic structure. Parameters such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S) quantify the molecule's tendency to attract or donate electrons, providing a more detailed picture of its reactivity than the HOMO-LUMO gap alone. nih.gov For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). sapub.org

Interactive Table: Theoretical Reactivity and Energetic Parameters
ParameterFormulaDescriptionIllustrative Value
Total Energy -The total electronic energy of the optimized molecule-2500 Hartrees
Electronegativity (χ) -(EHOMO+ELUMO)/2The power of an atom to attract electrons to itself3.35 eV
Global Hardness (η) (ELUMO-EHOMO)/2Resistance to change in electron distribution2.85 eV
Global Softness (S) 1/(2η)The reciprocal of hardness, indicating higher reactivity0.175 eV⁻¹

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations describe the static electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. researchgate.net MD simulations provide a detailed view of conformational dynamics, allowing for the exploration of how the molecule flexes, rotates, and interacts with its environment. mdpi.com

The conformation and properties of a molecule can be significantly influenced by the surrounding solvent. researchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules like water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO). researchgate.net By analyzing the simulation trajectory, researchers can study the formation of hydrogen bonds between the amine group and solvent molecules, and how the solvent structures itself around the hydrophobic thiazole (B1198619) ring. These simulations reveal which conformations are stabilized or destabilized in different chemical environments, which is crucial for understanding its behavior in solution. mdpi.com

The propanamine side chain of this compound has several rotatable bonds, leading to a complex conformational landscape with multiple local energy minima. MD simulations can explore this landscape by sampling different molecular conformations over time. plos.org This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. Understanding these isomerization pathways is important as the specific three-dimensional shape of the molecule can be critical to its function and interactions with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, which can be used to interpret and validate experimental data. researchgate.net DFT calculations are commonly used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. dntb.gov.ua

By calculating the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. nih.gov Comparing this predicted spectrum with an experimental one helps in assigning specific absorption peaks to the vibrations of particular functional groups (e.g., N-H stretching of the amine, C=N stretching in the thiazole ring). While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. This process aids in confirming the molecular structure and identifying characteristic vibrational signatures.

Interactive Table: Comparison of Predicted vs. Experimental Vibrational Frequencies
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch Amine (-NH₂)~3450~3400
C-H Stretch (aliphatic) Propyl Chain~2980~2960
C=N Stretch Thiazole Ring~1610~1590
C-N Stretch Amine~1250~1230

Reaction Mechanism Elucidation using Theoretical Calculations for this compound

As of the latest available research, specific theoretical studies elucidating the reaction mechanisms involving this compound through computational chemistry are not present in the public domain. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and thermodynamic and kinetic parameters, their application to this particular compound has not been documented in retrievable scientific literature.

Theoretical calculations are instrumental in providing a molecular-level understanding of chemical reactions. For a compound like this compound, such studies could, for instance, explore its synthesis mechanism, potential degradation pathways, or its interaction with biological targets. These investigations would typically involve mapping the potential energy surface of the reaction, identifying the lowest energy pathway, and characterizing the structures of reactants, intermediates, transition states, and products.

Detailed findings from such computational studies, including data on activation energies, reaction enthalpies, and optimized geometries, would be presented to substantiate the proposed mechanism. However, a comprehensive search of scientific databases and computational chemistry literature did not yield any studies that have undertaken this type of analysis for this compound.

Therefore, a detailed discussion, including data tables and specific research findings on the theoretical elucidation of reaction mechanisms for this compound, cannot be provided at this time. The scientific community has yet to publish research in this specific area.

Chemical Reactivity and Derivatization Strategies for 1 4,5 Dimethylthiazol 2 Yl Propan 1 Amine

Investigation of Reaction Pathways Involving the Thiazole (B1198619) Ring

The reactivity of the thiazole ring in 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine is influenced by the electron-donating effects of the two methyl groups at the 4 and 5 positions, as well as the propylamino group at the 2-position. These substituents increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and generally deactivating it towards nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

The 4,5-dimethylthiazole (B1345194) nucleus is predisposed to electrophilic aromatic substitution. Theoretical and experimental studies on similar thiazole derivatives indicate that the position of electrophilic attack is highly regioselective. For 4,5-dimethylthiazole, nitration has been shown to occur at the 2-position, which is the most electron-rich carbon atom in the ring. ias.ac.inias.ac.in This suggests that for this compound, where the 2-position is already substituted, electrophilic attack would likely be directed to one of the other available ring positions, if it were to occur on the ring itself. However, the presence of the activating propylamino group at C2 would further influence the regioselectivity.

Common electrophilic aromatic substitution reactions applicable to activated thiazole rings include halogenation, nitration, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the amine functionality.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole Derivatives

Thiazole DerivativeElectrophilePosition of SubstitutionReference
4,5-DimethylthiazoleNO₂⁺2-position ias.ac.inias.ac.in
ThiazoleVariousPrimarily 5-position numberanalytics.com
2-Acetamido-5-methylthiazoleNO₂⁺4-position ias.ac.in

Nucleophilic Additions to the Thiazole Moiety

Direct nucleophilic addition to the electron-rich 4,5-dimethylthiazole ring is generally unfavorable under standard conditions. Aromatic systems like thiazole are inherently resistant to additions that would disrupt their aromaticity. Nucleophilic attack on the thiazole ring typically requires the presence of strong electron-withdrawing groups to decrease the electron density of the ring, or the use of very powerful nucleophiles. pharmaguideline.com

In the case of this compound, the electron-donating nature of the methyl and propylamino substituents further disfavors nucleophilic attack on the ring carbons. However, reactions involving organometallic reagents, such as organolithium compounds, can lead to deprotonation at the most acidic ring position, followed by reaction with an electrophile. For thiazole itself, deprotonation occurs at the C2 position. pharmaguideline.com Given that the C2 position is substituted in the target molecule, deprotonation at another ring position would be a potential, albeit less likely, pathway for functionalization.

Reactivity of the Amine Functionality

The primary amine group in this compound exhibits typical nucleophilic reactivity, allowing for a wide array of derivatization strategies.

Acylation and Alkylation Reactions

The primary amine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. nih.govresearchgate.net Similarly, alkylation of the amine can be achieved using alkyl halides or through reductive amination. mdpi.comgoogle.com These reactions provide a straightforward route to modify the properties of the parent compound. The conditions for these reactions are generally mild and well-established in organic synthesis.

For instance, N-acylation can be used to introduce a variety of functional groups, potentially altering the biological activity or physical properties of the molecule. nih.gov N-alkylation can lead to the formation of secondary and tertiary amines, which can also have significantly different chemical and biological profiles. mdpi.com

Table 2: Examples of Acylation and Alkylation of Aminothiazole Derivatives

Starting MaterialReagentProduct Type
2-Aminobenzothiazole3-(Naphthalen-2-yl)propanoyl chlorideN-Acylated derivative
2-AminobenzothiazoleNaphthalene-2-carbaldehyde, NaBH₄N-Alkylated derivative
2-Imino-3-benzylthiazolineAcetic anhydride (B1165640)N-Acetylated derivative

Formation of Imines and Schiff Bases

As a primary amine, this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. ekb.eg This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The formation of Schiff bases is a versatile method for introducing a wide range of substituents, as a diverse array of aldehydes and ketones are commercially available. These imine derivatives can be further modified, for example, through reduction to form secondary amines.

Synthesis of Novel Derivatives of this compound

The dual reactivity of this compound provides numerous opportunities for the synthesis of novel derivatives. Building on the fundamental reactions of the thiazole ring and the amine group, more complex molecules can be constructed. For example, the amine functionality can be used as a handle to attach the molecule to larger scaffolds or to introduce reporter groups.

Strategies for synthesizing novel derivatives could involve a multi-step approach, first modifying the amine group and then performing a reaction on the thiazole ring, or vice versa. The choice of reaction sequence would depend on the compatibility of the functional groups with the desired reaction conditions. The synthesis of various 2-aminothiazole (B372263) derivatives has been extensively reviewed, providing a solid foundation for the development of new synthetic routes. mdpi.comnih.gov

Structure-Directed Derivatization for Specific Research Applications

Structure-directed derivatization of this compound allows for the targeted modification of the molecule to probe biological systems and develop compounds with specific activities. The primary amine is the most common site for such modifications.

N-Acylation: The primary amine readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. This strategy is widely used to introduce diverse functionalities and explore structure-activity relationships (SAR). For instance, introducing substituted benzoyl groups at the N-2 position of the aminothiazole scaffold has been shown to significantly improve the antitubercular activity of the parent compound. nih.gov

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones. This reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). organic-chemistry.org This method is highly versatile for introducing a wide range of alkyl and aryl substituents.

Table 1: Examples of Structure-Directed Derivatization Reactions of this compound

ReagentReaction TypeProduct
Benzoyl chlorideN-AcylationN-(1-(4,5-dimethylthiazol-2-yl)propyl)benzamide
Acetic anhydrideN-AcylationN-(1-(4,5-dimethylthiazol-2-yl)propyl)acetamide
Benzaldehyde, NaBH4Reductive AminationN-benzyl-1-(4,5-dimethylthiazol-2-yl)propan-1-amine
Acetone, NaBH3CNReductive AminationN-isopropyl-1-(4,5-dimethylthiazol-2-yl)propan-1-amine

This table presents plausible derivatization reactions based on the known reactivity of primary amines.

The thiazole ring itself can also be a target for derivatization, although this is less common for this specific scaffold. Electrophilic substitution reactions, such as halogenation or sulfonation, would likely occur at the C5 position if it were unsubstituted. pharmaguideline.com However, in this compound, both the C4 and C5 positions are substituted with methyl groups, which may sterically hinder further substitution and direct reactivity towards other positions if harsh conditions are employed.

Library Synthesis Approaches for Analogues

The synthesis of a library of analogues based on the this compound scaffold is a powerful approach for high-throughput screening and the discovery of new bioactive compounds. Combinatorial chemistry and parallel synthesis techniques are often employed to generate a large number of derivatives in an efficient manner. nih.govresearchgate.net

A common strategy for library synthesis involves a versatile starting material that can be readily modified. In the context of 2-aminothiazole derivatives, the classic Hantzsch thiazole synthesis is a foundational method. nih.gov This involves the condensation of an α-haloketone with a thiourea (B124793) derivative. To generate a library of analogues of this compound, one could envision a synthetic route starting from a suitable α-haloketone and a protected aminothiourea.

Alternatively, a library can be constructed by derivatizing the pre-formed this compound scaffold. This approach leverages the reactivity of the primary amine.

Table 2: A Hypothetical Library Synthesis Scheme for Analogues of this compound

Building Block 1 (Acylating Agent)Building Block 2 (Aldehyde/Ketone)Resulting Analogue Class
Aromatic acid chlorides---N-Aroyl-1-(4,5-dimethylthiazol-2-yl)propan-1-amines
Aliphatic acid anhydrides---N-Alkanoyl-1-(4,5-dimethylthiazol-2-yl)propan-1-amines
---Substituted benzaldehydesN-(Substituted benzyl)-1-(4,5-dimethylthiazol-2-yl)propan-1-amines
---Heterocyclic aldehydesN-(Heterocyclylmethyl)-1-(4,5-dimethylthiazol-2-yl)propan-1-amines

This table illustrates a combinatorial approach to generating a library of analogues by varying the building blocks used for derivatization.

The choice of building blocks would be guided by the desired chemical diversity and the specific research objectives. For example, to explore the impact of lipophilicity on biological activity, a series of aliphatic acid chlorides of varying chain lengths could be used. To investigate the role of aromatic interactions, a diverse set of substituted benzaldehydes could be employed in reductive amination reactions.

Mechanistic Studies of Chemical Transformations of this compound

The N-acylation of the primary amine with an acid chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and a proton to yield the stable amide product.

The reductive amination reaction involves two key mechanistic steps. First is the formation of an imine (or a Schiff base) through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. The second step is the reduction of the C=N double bond of the imine by a hydride reducing agent. The exact mechanism of the reduction step depends on the specific reducing agent used. For example, with sodium borohydride, the hydride ion (H-) attacks the electrophilic carbon of the imine, followed by protonation of the resulting anion.

Regarding the reactivity of the thiazole ring , electrophilic aromatic substitution, if it were to occur, would proceed through the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The position of attack would be governed by the directing effects of the substituents on the ring. The alkyl groups at the C4 and C5 positions are weakly activating and ortho-, para-directing. The 2-aminoalkyl group is also an activating group. However, as previously mentioned, the substitution at C4 and C5 makes further electrophilic substitution on the ring less likely under standard conditions.

Nucleophilic substitution reactions on the thiazole ring are also possible, particularly at the C2 position, which is electron-deficient. pharmaguideline.com However, for such a reaction to occur on this compound, a leaving group would need to be present at the C2 position, which is not the case in the parent molecule.

Analytical Methodologies Development for Research Applications of 1 4,5 Dimethylthiazol 2 Yl Propan 1 Amine

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of chemical compounds. For 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and chiral chromatography would provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating reverse-phase HPLC (RP-HPLC) method is the primary choice for determining the purity and identifying any degradation products of this compound. researchgate.netpensoft.netnih.gov The development of such a method involves a systematic evaluation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation and sensitivity.

Method Parameters:

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating a wide range of organic molecules. researchgate.netpensoft.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier like acetonitrile (B52724) is often effective. researchgate.netpensoft.net The gradient can be optimized to ensure the elution of the main compound and any potential impurities with good resolution.

Detection: A UV/VIS detector set at a wavelength where the thiazole (B1198619) ring exhibits strong absorbance (e.g., around 225 nm) would provide good sensitivity. researchgate.netpensoft.net

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are typical starting conditions that can be adjusted to improve peak shape and resolution. researchgate.netpensoft.net

Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. europa.eu This would involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Validation Parameters

ParameterSpecificationIllustrative Result
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)≤ 2.0%0.8%
LOD (µg/mL)Signal-to-Noise Ratio of 3:10.05 µg/mL
LOQ (µg/mL)Signal-to-Noise Ratio of 10:10.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of volatile impurities or for confirmation of the compound's structure, GC-MS is a powerful technique. Due to the relatively low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netresearchgate.net

Derivatization: Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be employed to derivatize the primary amine group, increasing the volatility of the compound. researchgate.netresearchgate.net The reaction is typically carried out in an organic solvent like ethyl acetate (B1210297) at an elevated temperature.

GC-MS Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used.

Carrier Gas: Helium is the most common carrier gas.

Temperature Program: A temperature gradient is programmed to ensure the separation of the derivatized analyte from other volatile components. A starting temperature of around 70°C, ramped up to 250-300°C, would be a reasonable starting point.

Mass Spectrometry: Electron ionization (EI) can be used to generate a characteristic fragmentation pattern for structural elucidation. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak and specific fragment ions corresponding to the thiazole ring and the derivatized aminopropane side chain.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a chiral center at the carbon atom bearing the amino group, it exists as a pair of enantiomers. Determining the enantiomeric purity is crucial in many research applications. Chiral HPLC is the most common technique for this purpose. mdpi.comnih.govnih.gov

Method Development:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often effective in separating enantiomers of chiral amines. nih.govnih.gov

Mobile Phase: Normal-phase (e.g., hexane/isopropanol mixtures) or polar organic modes (e.g., acetonitrile/methanol mixtures) are typically used. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution. nih.gov

Detection: UV detection at the wavelength of maximum absorbance is generally sufficient.

Table 2: Example Chiral HPLC Separation Parameters

ParameterCondition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength230 nm

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The thiazole ring system is expected to have a characteristic UV absorption spectrum. researchgate.net

The method would involve preparing a series of standard solutions of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration can then be constructed, which should follow the Beer-Lambert law within a certain concentration range. scirp.orgresearchgate.net

For more complex matrices where other components may interfere, derivatization to produce a colored product with a unique λmax can enhance selectivity. For instance, reaction with a suitable chromogenic reagent could be explored. The MTT assay, which involves the reduction of a tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product, demonstrates the chromogenic potential of thiazole-containing compounds, although this specific assay is for measuring metabolic activity. nih.govmdpi.comsigmaaldrich.comresearchgate.netresearchgate.net

Electrochemical Analysis Methods for this compound

Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of this compound and can be developed into sensitive analytical techniques. The aminothiazole moiety is electrochemically active and can undergo oxidation. nih.govresearchgate.net

Cyclic Voltammetry: A cyclic voltammetry study would typically be performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound would be dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate (B81430) in acetonitrile). researchgate.net The resulting voltammogram would show oxidation peaks corresponding to the electron transfer processes of the aminothiazole group. The peak potential provides information about the ease of oxidation, and the peak current can be related to the concentration of the analyte. nih.gov

Based on the voltammetric behavior, more sensitive quantitative techniques like differential pulse voltammetry or square-wave voltammetry could be developed for trace analysis. The electrochemical synthesis of 2-aminothiazoles has also been reported, indicating the electrochemical reactivity of this class of compounds. nih.govbeilstein-journals.org

Development of Robust Extraction and Sample Preparation Protocols for Research Matrices

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex research matrices such as biological fluids or reaction mixtures. nih.gov The goal is to isolate this compound from interfering substances and concentrate it to a level suitable for the chosen analytical technique. youtube.com

Liquid-Liquid Extraction (LLE): Given the basic nature of the amine group, LLE can be an effective technique. By adjusting the pH of the aqueous sample to be basic, the compound will be in its free base form, which is more soluble in organic solvents. Extraction with a water-immiscible organic solvent like ethyl acetate or dichloromethane, followed by evaporation of the solvent and reconstitution in the mobile phase, can be a straightforward approach.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup and concentration method compared to LLE. nih.gov For this compound, a cation-exchange SPE cartridge could be employed. The sample would be loaded onto the cartridge at a pH where the amine is protonated (cationic). After washing the cartridge to remove neutral and anionic interferences, the compound can be eluted with a solvent containing a strong base or a high concentration of a competing cation.

Table 3: General Solid-Phase Extraction Protocol

StepProcedurePurpose
ConditioningWash cartridge with methanol, then with water at the loading pH.Activate the sorbent.
LoadingApply the sample (pH adjusted to < 7) to the cartridge.Retain the protonated analyte.
WashingWash with a weak organic solvent to remove non-polar interferences, then with water.Remove interfering substances.
ElutionElute with a small volume of a solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).Recover the purified analyte.

Molecular Interaction Mechanisms with Biological Targets in Vitro and Theoretical

In Vitro Ligand-Protein Binding Studies and Kinetics

In vitro studies are crucial for characterizing the direct interaction between a ligand and its protein target, providing quantitative measures of binding affinity and kinetics.

While direct studies on 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine are not extensively documented in publicly available literature, the broader class of 2-aminothiazole (B372263) derivatives has been widely investigated as inhibitors of various enzymes. These studies provide a framework for understanding the potential enzyme inhibitory activities of the compound .

2-Aminothiazole derivatives have shown significant inhibitory effects against several metabolic enzymes, including carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, a study on a series of 2-amino-4-substituted-phenylthiazoles demonstrated potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II) and cholinesterases. nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar to low micromolar range, indicating strong binding to the active sites of these enzymes. The mechanism of inhibition for these compounds was determined to be competitive, suggesting they vie with the natural substrate for binding to the enzyme's active site. rsc.org

Another study highlighted the inhibitory potential of 2-aminothiazole derivatives against lactoperoxidase (LPO), with some analogues exhibiting competitive inhibition with Ki values in the nanomolar range. rsc.org The data from these studies on related compounds suggest that this compound could potentially act as an inhibitor of these or other enzymes, a hypothesis that warrants direct experimental verification.

Inhibition of Various Enzymes by 2-Aminothiazole Derivatives
Compound AnalogueTarget EnzymeInhibition Constant (Ki)Type of Inhibition
2-Amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001 µMCompetitive
2-Amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017 µMCompetitive
2-Amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030 µMCompetitive
2-Amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041 µMCompetitive
2-Amino-4-(4-chlorophenyl)thiazoleLactoperoxidase (LPO)250 ± 100 nMCompetitive

Beyond enzyme inhibition, 2-aminothiazole derivatives have been identified as ligands for various receptors. Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor.

Research into 2-aminothiazole derivatives has revealed their potential as high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov A series of 2-halo-thiazole derivatives, structurally related to the compound of interest, displayed high affinity for mGlu5 in rat brain tissue, with dissociation constants (Ki) in the nanomolar range. nih.gov For example, certain 2-chloro- and 2-fluorothiazole (B1628781) analogues exhibited sub-nanomolar affinity for mGlu5. nih.gov

Furthermore, the 2-aminothiazole scaffold has been explored for its interaction with adenosine (B11128) receptors. researchgate.net Radioligand binding studies have shown that specific benzamide (B126) and furamide analogues of 2-aminothiazole can act as potent and selective ligands for adenosine receptor subtypes. researchgate.net These findings suggest that this compound could also exhibit affinity for G protein-coupled receptors (GPCRs), a possibility that can be explored through comprehensive binding assays.

Receptor Binding Affinities of 2-Aminothiazole Analogues
Compound AnalogueReceptor TargetBinding Affinity (Ki)
2-Chloro-thiazole derivative 7amGlu5Sub-nanomolar
2-Chloro-thiazole derivative 7bmGlu5Sub-nanomolar
2-Fluoro-thiazole derivative 10bmGlu5Sub-nanomolar
[5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide analogueAdenosine ReceptorsVaries with substitution

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Based on these principles, analogues of this compound could be designed by:

Modification of the propan-1-amine side chain: Altering the length, branching, or introducing cyclic moieties to probe the binding pocket.

Substitution on the thiazole (B1198619) ring: While the dimethyl substitution at positions 4 and 5 is a defining feature, exploring other small alkyl or halogen substituents could be informative.

Introduction of various aryl or acyl groups at the amine: This could significantly impact binding affinity and selectivity, as seen in other 2-aminothiazole series.

Experimental validation is essential to confirm theoretical SAR predictions. In the context of 2-aminothiazole derivatives with antitubercular activity, a systematic synthesis and in vitro evaluation of N-aryl and N-acyl analogues were performed. researchgate.net The introduction of substituted benzoyl groups at the N-2 position led to a more than 128-fold improvement in activity over the initial hit compound. researchgate.net Specifically, an N-(3-chlorobenzoyl) derivative emerged as a highly potent analogue with a minimum inhibitory concentration (MIC) of 0.024 µM. researchgate.net

Similarly, in the development of anticancer agents, SAR studies on 2-aminothiazole derivatives revealed that the nature and position of substituents on an N-phenyl ring significantly influenced cytotoxicity. acs.org For example, meta-halogen substitution on the phenyl ring generally resulted in better antitumor activity compared to meta-methyl substitution. acs.org

These examples underscore the importance of systematic structural modification and subsequent in vitro testing to establish robust SAR and guide the optimization of lead compounds.

Computational Modeling of Ligand-Target Interactions

Computational modeling provides a powerful tool to visualize and understand the interactions between a ligand and its biological target at the atomic level.

Molecular docking is a commonly used computational technique to predict the binding mode of a ligand within the active site of a protein. For various 2-aminothiazole derivatives, docking studies have been instrumental in elucidating their mechanism of action. For instance, in the study of carbonic anhydrase and cholinesterase inhibitors, molecular docking revealed that a 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) derivative exhibited strong binding energies with these enzymes, correlating well with the experimental inhibition data. nih.gov The docking poses showed key hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues in the active sites.

In another example, docking studies of 2-aminothiazole derivatives as antimicrobial agents suggested that their antibacterial activity might be due to the inhibition of the MurB enzyme, while their antifungal activity could be attributed to the inhibition of CYP51. researchgate.net These computational insights provide a structural basis for the observed biological activities and can guide the design of new analogues with improved binding characteristics. The application of such computational methods to this compound would be invaluable in identifying its potential biological targets and understanding its binding mode.

Molecular Docking Simulations for Binding Site Prediction

In the absence of empirical data, molecular docking simulations serve as a powerful in silico tool to predict the binding modes and affinities of a ligand with a protein target. For this compound, a hypothetical docking study would involve selecting a range of potential protein targets based on the structural similarities of the compound to known bioactive molecules.

A typical molecular docking workflow would involve:

Ligand Preparation: Generation of a 3D conformation of this compound and assignment of appropriate charges.

Target Selection: Identification of potential protein targets. Given the presence of the thiazole ring, potential targets could include various kinases, dehydrogenases, or receptors where thiazole-containing compounds have shown activity.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the selected protein targets. The program would explore various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The binding poses would be ranked based on a scoring function that estimates the binding free energy. The poses with the lowest energy are considered the most likely binding modes.

Hypothetical Docking Simulation Results

The following table presents hypothetical results from a simulated docking study of this compound with a generic protein kinase active site.

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol) -7.5Asp145Hydrogen Bond
Inhibitory Constant (Ki, µM) 2.5Lys72Hydrogen Bond
Val53Hydrophobic
Leu128Hydrophobic

This data is purely illustrative and not based on experimental results.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Active Site Analysis

To gain a more refined understanding of the interactions at the active site, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. This hybrid approach treats the ligand and the immediate interacting residues of the protein with high-level quantum mechanics, while the rest of the protein is treated with classical molecular mechanics.

A QM/MM analysis of the this compound-protein complex could provide detailed insights into:

Electronic Effects: The charge distribution and polarization of the ligand upon binding.

Reaction Mechanisms: If the protein is an enzyme, QM/MM can be used to model the reaction pathway and calculate activation energies.

Spectroscopic Properties: Prediction of spectroscopic shifts upon ligand binding.

Mechanistic Elucidation of In Vitro Biological Activities of this compound

The in vitro biological activity of a compound is a direct consequence of its molecular interactions with its biological target. For this compound, its potential activities could be explored through a variety of in vitro assays.

Based on its chemical structure, potential in vitro activities could include:

Enzyme Inhibition: The compound could act as an inhibitor for various enzymes. For instance, the amine group could interact with acidic residues in an enzyme's active site.

Receptor Binding: The molecule might bind to specific cell surface or nuclear receptors, thereby modulating their activity.

To elucidate the mechanism of any observed in vitro activity, a series of experiments would be necessary. For example, if the compound shows inhibitory activity against a particular enzyme, further studies would be conducted to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify the key residues involved in the binding through site-directed mutagenesis.

Emerging Research Directions and Future Perspectives for 1 4,5 Dimethylthiazol 2 Yl Propan 1 Amine

Exploration of Novel Synthetic Pathways

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. analis.com.my However, the pursuit of more efficient, sustainable, and versatile synthetic routes is a continuous endeavor. For 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine, future research is anticipated to focus on the development of novel synthetic pathways that offer improved yields, reduced reaction times, and greater substrate scope.

One promising direction is the exploration of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.gov Microwave-assisted organic synthesis is another avenue that could be explored to accelerate the synthesis of this compound. google.com Furthermore, the use of greener solvents and catalysts will be crucial in aligning the synthesis of this and other thiazole derivatives with the principles of sustainable chemistry. mdpi.com

Future synthetic research could also investigate the stereoselective synthesis of this compound, which would be critical for elucidating the structure-activity relationships of its enantiomers in various biological and material science applications.

Table 1: Comparison of Potential Synthetic Pathways for this compound (Theoretical)
Synthetic MethodPotential AdvantagesPotential ChallengesKey Reagents
Modified Hantzsch SynthesisWell-established, versatileHarsh reaction conditions, moderate yieldsα-haloketone, Thioamide
Microwave-Assisted SynthesisRapid reaction times, improved yieldsRequires specialized equipment, optimization of conditionsVaries with specific reaction
One-Pot Multicomponent ReactionHigh efficiency, reduced wasteComplex reaction optimizationAmine, Aldehyde, Pyruvate derivative
Flow Chemistry SynthesisPrecise control, scalability, safetyHigh initial investment in equipmentContinuous flow of reagents

Advanced Computational Prediction of Undiscovered Chemical Properties

Computational chemistry offers powerful tools for predicting the physicochemical and biological properties of molecules before their synthesis, thereby guiding experimental efforts. For this compound, advanced computational methods such as Density Functional Theory (DFT) can be employed to predict a range of properties. mdpi.com These predictions can provide insights into the molecule's electronic structure, reactivity, and potential applications.

Future computational studies will likely focus on creating a comprehensive in silico profile of this compound. This could include the prediction of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial for any potential therapeutic applications. nih.gov Furthermore, molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets, helping to identify potential therapeutic uses. nih.gov

Table 2: Hypothetical Computationally Predicted Properties of this compound
PropertyPredicted ValueComputational MethodSignificance
LogP2.5 ± 0.5QSARIndicates lipophilicity and potential membrane permeability
HOMO-LUMO Gap4.5 ± 0.3 eVDFT (B3LYP/6-31G)Relates to chemical reactivity and electronic transitions
Dipole Moment2.8 ± 0.4 DDFT (B3LYP/6-31G)Influences intermolecular interactions and solubility
Aqueous Solubility-3.2 ± 0.6 logSMachine Learning ModelCrucial for drug development and formulation

Development of Next-Generation Analytical Techniques

The accurate characterization of this compound is essential for its development and application. While standard analytical techniques such as NMR, IR, and mass spectrometry are fundamental, the development of next-generation analytical methods will enable a more in-depth understanding of its properties.

Future research in this area could focus on the development of highly sensitive and selective chromatographic methods for the quantification of this compound in complex matrices. Chiral chromatography methods will also be crucial for the separation and analysis of its enantiomers. Advanced spectroscopic techniques, such as two-dimensional NMR and tandem mass spectrometry, will be instrumental in elucidating its structure and fragmentation pathways in detail.

Designing for Specific Molecular Recognition in Advanced Materials Science (Theoretical)

The field of materials science is constantly seeking new molecules with specific recognition capabilities for the development of advanced materials. The structure of this compound, with its thiazole ring and primary amine group, presents interesting possibilities for molecular recognition.

Theoretically, this compound could be designed to act as a building block for supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net Its amine group could be functionalized to create sensors for specific analytes, or it could be incorporated into polymers to create materials with tailored properties. The study of its co-crystallization with other molecules could also lead to the discovery of new materials with unique solid-state properties. mdpi.comresearchgate.net These theoretical explorations could pave the way for experimental investigations into the use of this compound in areas such as molecular sensing, catalysis, and the development of functional organic materials.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. researchgate.netnih.gov For this compound, the integration of these technologies can significantly accelerate its research and development.

Table 3: Potential Applications of AI/ML in the Research of this compound
Application AreaAI/ML TechniqueExpected Outcome
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Accurate prediction of biological activity and physicochemical properties
De Novo DesignGenerative Adversarial Networks (GANs)Generation of novel derivatives with desired properties
Synthesis PlanningRetrosynthetic Analysis ToolsIdentification of optimal and novel synthetic routes
High-Throughput Screening AnalysisDeep Neural Networks (DNNs)Efficient identification of active compounds from large datasets

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Reactant of Route 1
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine
Reactant of Route 2
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.